molecular formula C10H13NO3 B13096709 (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid

(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid

Cat. No.: B13096709
M. Wt: 195.21 g/mol
InChI Key: AHHGOBRUDALIPK-MRVPVSSYSA-N
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Description

(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyphenyl group, and a butanoic acid chain. This compound is of significant interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the Mannich reaction, where an amino group is introduced to a carbonyl compound in the presence of formaldehyde and a primary or secondary amine . The reaction conditions often require controlled temperatures and pH to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of biocatalysts and enzymatic processes is also explored to enhance the efficiency and environmental sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinones, primary amines, and substituted derivatives of this compound. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites and altering the activity of target proteins. This modulation can lead to various physiological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid include:

Uniqueness

What sets this compound apart is its chiral nature and the presence of both amino and hydroxyphenyl groups. This unique combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S)-4-amino-3-(4-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H13NO3/c11-6-8(5-10(13)14)7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1

InChI Key

AHHGOBRUDALIPK-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)CN)O

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)O

Origin of Product

United States

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